molecular formula C8H6BrF3 B1520628 4-Bromo-2-methyl-1-(trifluoromethyl)benzene CAS No. 936092-88-5

4-Bromo-2-methyl-1-(trifluoromethyl)benzene

Cat. No. B1520628
M. Wt: 239.03 g/mol
InChI Key: NJDGQPXHSKERCP-UHFFFAOYSA-N
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Description

“4-Bromo-2-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 936092-88-5. It has a molecular weight of 239.03 . The compound is stored in a dry room at room temperature and it is in liquid form .


Molecular Structure Analysis

The InChI code for “4-Bromo-2-methyl-1-(trifluoromethyl)benzene” is 1S/C8H6BrF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 . This code provides a specific textual identifier for the compound.


Physical And Chemical Properties Analysis

“4-Bromo-2-methyl-1-(trifluoromethyl)benzene” is a liquid at room temperature . It has a molecular weight of 239.03 . The compound’s InChI code is 1S/C8H6BrF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 .

Scientific Research Applications

Metalation Studies

Mongin, Desponds, and Schlosser (1996) investigated the metalation of halobenzotrifluorides, including bromo(trifluoromethyl)benzenes. They found that these compounds underwent deprotonation adjacent to the halogen substituent when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide, showcasing potential in synthetic chemistry for regioselective reactions (Mongin, Desponds, & Schlosser, 1996).

Organic Synthesis

In the field of organic synthesis, Schlosser and Castagnetti (2001) demonstrated the utility of 1-bromo-2-(trifluoromethoxy)benzene in generating arynes that can be used for the synthesis of functionalized naphthalenes and pyridines. This indicates the versatility of bromo(trifluoromethyl)benzenes in creating complex organic structures (Schlosser & Castagnetti, 2001).

Steric Effects in Chemical Reactions

Schlosser et al. (2006) studied the steric effects caused by the trifluoromethyl group in 1-bromo-3,5-bis(trifluoromethyl)benzene, observing its influence on deprotonation reactions. This research highlights the role of substituents like trifluoromethyl in directing chemical reactions, which is crucial for designing specific synthetic pathways (Schlosser et al., 2006).

X-Ray Structure Analysis

Jones, Kuś, and Dix (2012) analyzed the structures of bromo- and bromomethylsubstituted benzenes, including compounds similar to 4-bromo-2-methyl-1-(trifluoromethyl)benzene. Their findings contribute to understanding the molecular interactions and packing in these compounds, which is essential for material science applications (Jones, Kuś, & Dix, 2012).

Spectroscopic Studies

Ramalingam et al. (2010) performed FTIR and FTRaman spectroscopic analysis on 2-bromo-4-methylaniline, a compound structurally related to 4-bromo-2-methyl-1-(trifluoromethyl)benzene. Such studies are essential for understanding the vibrational properties of these molecules, which can be applied in materials science and molecular identification (Ramalingam et al., 2010).

Safety And Hazards

The compound has some safety concerns. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDGQPXHSKERCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672303
Record name 4-Bromo-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylbenzotrifluoride

CAS RN

936092-88-5
Record name 4-Bromo-2-methyl-1-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936092-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methyl-1-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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